molecular formula C15H17NO3S B10971107 N-(2,5-dimethylphenyl)-3-methoxybenzenesulfonamide

N-(2,5-dimethylphenyl)-3-methoxybenzenesulfonamide

Cat. No.: B10971107
M. Wt: 291.4 g/mol
InChI Key: ZCDNSWGDPZPSKD-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and a dimethylphenyl group.

Preparation Methods

The synthesis of N-(2,5-DIMETHYLPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE typically involves the reaction of 2,5-dimethylphenylamine with 3-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Chemical Reactions Analysis

N-(2,5-DIMETHYLPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N-(2,5-DIMETHYLPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE is not fully understood. it is believed to work by inhibiting the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. This inhibition can lead to a reduction in the expression of specific proteins and interference with cellular signaling pathways.

Comparison with Similar Compounds

N-(2,5-DIMETHYLPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE can be compared with other sulfonamide derivatives, such as:

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-11-7-8-12(2)15(9-11)16-20(17,18)14-6-4-5-13(10-14)19-3/h4-10,16H,1-3H3

InChI Key

ZCDNSWGDPZPSKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC(=C2)OC

Origin of Product

United States

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